molecular formula C11H16BrNO B1409212 4-(Piperidin-4-yl)phenol hydrobromide CAS No. 1869912-48-0

4-(Piperidin-4-yl)phenol hydrobromide

Cat. No.: B1409212
CAS No.: 1869912-48-0
M. Wt: 258.15 g/mol
InChI Key: BSEWCHKPJQZHID-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide involves several steps. One common method includes the reaction of 4-piperidone with phenol in the presence of a hydrobromic acid catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-(Piperidin-4-yl)phenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Piperidin-4-yl)phenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Piperidin-4-yl)phenol hydrobromide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.

Biological Activity

4-(Piperidin-4-yl)phenol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₆BrNO
  • Molecular Weight : 258.15 g/mol
  • Solubility : Soluble in water, indicating high gastrointestinal absorption potential.

The structure features a piperidine ring attached to a phenolic group, which is significant for its biological interactions. The compound has two hydrogen bond donors and two acceptors, influencing its pharmacological properties and interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to act as a substrate for P-glycoprotein, which plays a crucial role in drug transport across cellular membranes. This interaction suggests that the compound may influence the pharmacokinetics of co-administered drugs.

Neuropharmacology

Research indicates that this compound may have significant implications in neuropharmacology due to its ability to modulate neurotransmitter systems. It has been studied for potential applications in treating neurodegenerative diseases.

Histone Deacetylase Inhibition

A study demonstrated that related compounds with similar structural motifs exhibited potent inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. For instance, certain derivatives showed over 90% inhibition at concentrations as low as 1 μM . This suggests that this compound could also possess HDAC inhibitory activity, warranting further investigation.

Case Studies and Research Findings

StudyFindings
Demonstrated binding affinity and cellular activity; potential for drug development in neuropharmacology.
Investigated as an HDAC inhibitor; showed significant inhibition rates against HDAC6.
Explored for its role in drug transport mechanisms via P-glycoprotein interactions.

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile. In animal studies, it did not show acute toxicity at high doses (up to 2000 mg/kg), which is promising for further therapeutic exploration .

Properties

IUPAC Name

4-piperidin-4-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEWCHKPJQZHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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